Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688038
InChI: InChI=1S/C10H9ClO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3
SMILES:
Molecular Formula: C10H9ClO5S
Molecular Weight: 276.69 g/mol

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC17688038

Molecular Formula: C10H9ClO5S

Molecular Weight: 276.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C10H9ClO5S
Molecular Weight 276.69 g/mol
IUPAC Name methyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C10H9ClO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3
Standard InChI Key NDFLPQGNTCQSAG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)Cl

Introduction

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran derivative class. It is characterized by its unique structure, which includes a chlorosulfonyl group attached to a benzofuran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in synthetic pathways.

Synthesis

The synthesis of Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves a chlorosulfonation reaction. This process starts with methyl 1-benzofuran-2-carboxylate, using chlorosulfonic acid as the reagent under controlled temperature conditions to ensure a high yield of the desired product.

Synthesis Steps:

  • Starting Material: Methyl 1-benzofuran-2-carboxylate.

  • Reagent: Chlorosulfonic acid.

  • Conditions: Controlled temperature.

Potential Biological Activities:

  • Antimicrobial Activity: Potential due to its electrophilic properties.

  • Anticancer Activity: Possible through interaction with cellular components.

Analytical Data

The structural integrity of Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is confirmed using spectral data such as NMR and IR spectra.

Spectral Data:

  • NMR Spectroscopy: Used to confirm the structure.

  • IR Spectroscopy: Provides information on functional groups.

Comparison with Related Compounds

Other benzofuran derivatives, like Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate and Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate, share similar chemical properties but differ in their specific applications and synthesis conditions.

CompoundMolecular FormulaMolecular WeightCAS Number
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylateC11H11ClO5S290.721058713-16-8
Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylateC10H7ClO5S274.68872285-15-9

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